molecular formula C25H27N3O3 B12689128 1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine CAS No. 84255-06-1

1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine

Cat. No.: B12689128
CAS No.: 84255-06-1
M. Wt: 417.5 g/mol
InChI Key: GDMKQKMDYSNLQY-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine is a chemical compound with the molecular formula C25H27N3O3 and a molecular weight of 417.5002. It is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further substituted with a 4-methoxy-3-nitrophenylmethyl group. This compound is achiral and does not exhibit optical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine typically involves the reaction of benzhydryl chloride with 4-[(4-methoxy-3-nitrophenyl)methyl]piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and ACE inhibition activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine is unique due to the presence of both benzhydryl and 4-methoxy-3-nitrophenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit ACE and its potential antimicrobial activities make it a compound of interest in medicinal chemistry .

Properties

CAS No.

84255-06-1

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

1-benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C25H27N3O3/c1-31-24-13-12-20(18-23(24)28(29)30)19-26-14-16-27(17-15-26)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,25H,14-17,19H2,1H3

InChI Key

GDMKQKMDYSNLQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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